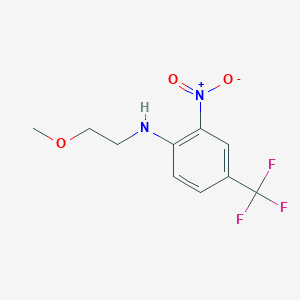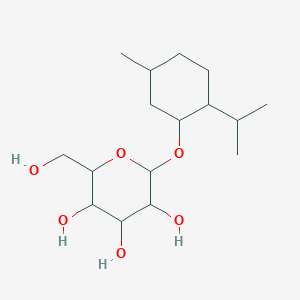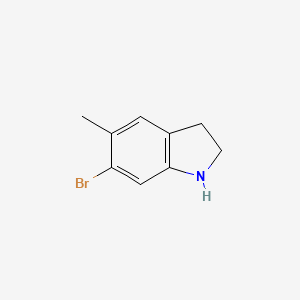
3-Chloro-6-(octyloxy)pyridazine
Overview
Description
The compound 3-Chloro-6-(octyloxy)pyridazine is a derivative of pyridazine, which is a heterocyclic compound with significant importance in medicinal chemistry due to its pharmaceutical properties. Although the provided papers do not directly discuss this compound, they provide insights into the behavior of similar pyridazine compounds under various conditions, which can be extrapolated to understand the characteristics of the compound .
Synthesis Analysis
The synthesis of pyridazine derivatives typically involves the reaction of substituted phenoxy pyridazines with different reagents. For instance, the intramolecular cycloaddition of 3-chloro-6-(2-allylphenoxy) pyridazine leads to the formation of xanthenes, as described in the first paper . This process includes heating the compound with or without a solvent, which results in the elimination of nitrogen and hydrogen chloride. The second paper details the synthesis of a triazolopyridazine compound by treating an acetic acid derivative with 3-chloro-6-hydrazinylpyridazine, followed by a series of reactions involving lutidine and TBTU, and finally heating with chloroamine T . These methods suggest that the synthesis of this compound could potentially follow similar pathways, with appropriate modifications to the substituents.
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often confirmed using spectroscopic techniques such as IR, NMR, and LC-MS, and further validated by X-ray diffraction (XRD) . Density functional theory (DFT) calculations are also performed to compare theoretical and experimental values, providing insights into the electronic properties of the compound, such as the HOMO-LUMO energy gap and global reactivity descriptors .
Chemical Reactions Analysis
The chemical reactions involving pyridazine derivatives can lead to various products depending on the substituents and reaction conditions. For example, the intramolecular cycloaddition of 3-substituted-6-(2-allylphenoxy) pyridazines can yield dihydroxanthenes and xanthenes . The presence of an allylic group and its position relative to the pyridazine ring can influence the outcome of the cyclization reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. Intermolecular interactions, such as hydrogen bonding and halogen interactions, play a role in the compound's stability and crystallization behavior . Hirshfeld surface analysis and energy frameworks can be used to study these interactions and understand the molecular packing within the crystal lattice .
Scientific Research Applications
Synthesis and Structural Analysis
- Triazole pyridazine derivatives, including variants of chloro-pyridazine, have been synthesized and characterized, demonstrating potential anti-tumor and anti-inflammatory properties. These compounds were analyzed using NMR, IR, mass spectral studies, and X-ray diffraction techniques (Sallam et al., 2021).
Biological Activities
- Certain pyridazines substituted in the 3- and 6-position, including chloro-pyridazine derivatives, have shown promising anticonvulsive properties, as well as similarities to blood pressure lowering drugs in their pharmacological effects (Druey et al., 1954).
Chemical Reactivity and Applications
- Chloro-pyridazine derivatives have been investigated for their potential in intramolecular cycloaddition reactions. These studies have significant implications for the synthesis of novel compounds in pharmaceutical and chemical industries (Jojima et al., 1972).
Corrosion Inhibition
- Some chloro-pyridazine derivatives have been studied for their effectiveness in inhibiting corrosion of mild steel in acidic environments. These compounds show potential as corrosion inhibitors in industrial applications (Mashuga et al., 2017).
Agrochemical Use
- Derivatives of pyridazine, including chloro-pyridazine, have applications in agriculture as molluscicides, anti-feedants, insecticides, herbicides, and plant growth regulators. Their synthesis and structure elucidation have been crucial in these applications (Sallam et al., 2022).
Mechanism of Action
Target of Action
It’s known that pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . These compounds have been associated with a variety of targets, depending on the specific derivative and its structural changes .
Mode of Action
It’s known that some pyridazinone derivatives inhibit calcium ion influx, which is required for the activation of certain cellular processes
Biochemical Pathways
Pyridazinone derivatives have been associated with a broad spectrum of activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
Some pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that the effects of 3-chloro-6-(octyloxy)pyridazine could be diverse depending on the specific target and biochemical pathway involved .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-Chloro-6-(octyloxy)pyridazine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the pyridazine ring in this compound is known for its dual hydrogen-bonding capacity and high dipole moment, which can facilitate interactions with enzyme active sites and protein binding domains . These interactions can modulate enzyme activity, either inhibiting or activating specific biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors or intracellular signaling molecules, leading to changes in downstream signaling cascades . These changes can affect gene expression patterns, resulting in altered cellular responses such as proliferation, differentiation, or apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can bind to enzyme active sites, either inhibiting or activating their catalytic activity . Additionally, this compound may interact with transcription factors or other regulatory proteins, leading to changes in gene expression. These molecular interactions underpin the compound’s effects on cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing cellular processes without causing toxicity . At higher doses, this compound may induce toxic or adverse effects, including cellular damage or disruption of normal physiological functions. These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution pattern of this compound can influence its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the precise mechanisms by which this compound exerts its effects on cellular processes.
properties
IUPAC Name |
3-chloro-6-octoxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN2O/c1-2-3-4-5-6-7-10-16-12-9-8-11(13)14-15-12/h8-9H,2-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCOZNBOOOLVSOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=NN=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101304604 | |
| Record name | 3-Chloro-6-(octyloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17321-27-6 | |
| Record name | 3-Chloro-6-(octyloxy)pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17321-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-6-(octyloxy)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101304604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1,1,1-Trifluoro-3-[3-(trifluoromethyl)phenyl]acetone](/img/structure/B3040139.png)






![4-[Chloro(phenyl)methyl]pyridine hydrochloride](/img/structure/B3040150.png)
![5-Chloro-1-methylimidazo[4,5-b]pyridine](/img/structure/B3040152.png)

